![molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6](/img/structure/B1272616.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry and behavior.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the protection of functional groups, followed by derivatization and chromatographic separation of isomers . For example, the synthesis of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid involves alkylation reactions and careful control of reaction conditions . Although the exact synthesis route for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is not provided, similar strategies could be employed, considering the presence of an amino group and a carboxylic acid function in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms in the crystal and the presence of hydrogen bonding and other intermolecular interactions . These studies often include analysis of vibrational spectra to understand the molecular vibrations and confirm the molecular structure .
Chemical Reactions Analysis
The behavior of similar compounds in chemical reactions can provide insights into the reactivity of the compound . For instance, the behavior of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid in the NBP assay suggests that it can alkylate other molecules, indicating potential reactivity under certain conditions . Enantiomeric resolution studies of related compounds also suggest that chiral centers in these molecules can be separated and may exhibit different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of computational studies. For example, the vibrational studies, hyperpolarizability, and NBO analysis provide information on the electronic properties, stability, and potential for intramolecular charge transfer . These properties are crucial for understanding how the compound might interact with biological targets or other chemicals.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid derivatives show significant antimicrobial and antifungal activities. A study by Mickevičienė et al. (2015) found that derivatives of this compound exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Novel Compounds
This compound plays a role in the synthesis of novel compounds with potential biological activity. Sayed et al. (2003) described the use of a similar compound in preparing new heterocyclic compounds, some of which exhibited antimicrobial and antifungal properties (Sayed et al., 2003).
Functionalization in Organic Chemistry
In organic chemistry, this compound is used for the functionalization of various chemicals. Cottet et al. (2004) detailed the conversion of related chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, showcasing the versatility of such compounds in chemical reactions (Cottet et al., 2004).
Molecular Docking and Structural Studies
Studies have also been conducted on the molecular docking and structural aspects of related compounds. Vanasundari et al. (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives, highlighting their potential as nonlinear optical materials (Vanasundari et al., 2018).
Agricultural Applications
Research by Grichar and Boswell (1986) on compounds structurally similar to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid showed their effectiveness in controlling postemergence grass in peanuts, demonstrating the potential agricultural applications of these compounds (Grichar & Boswell, 1986).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZTDVTXHXOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

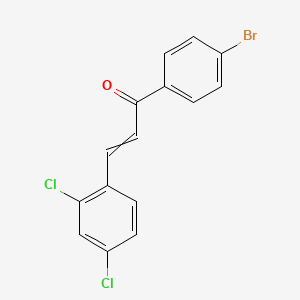
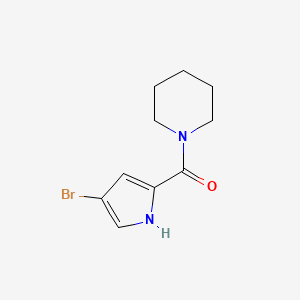
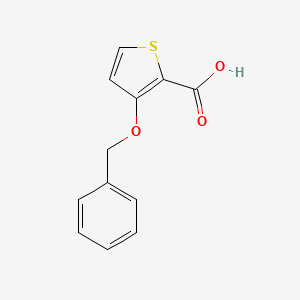
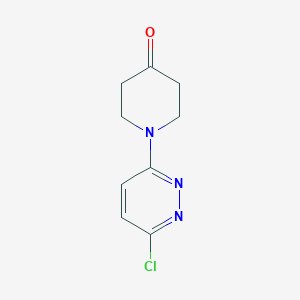
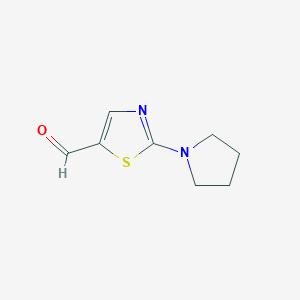





![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

